(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol

Catalog No.
S5379284
CAS No.
5988-52-3
M.F
C11H11BrN2O
M. Wt
267.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methano...

CAS Number

5988-52-3

Product Name

(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol

IUPAC Name

[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]methanol

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C11H11BrN2O/c1-8(12)6-14-10-5-3-2-4-9(10)13-11(14)7-15/h2-5,15H,1,6-7H2

InChI Key

YTOZMEPIPFOUKR-UHFFFAOYSA-N

SMILES

C=C(CN1C2=CC=CC=C2N=C1CO)Br

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1CO)Br

The exact mass of the compound [1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]methanol is 266.00548 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol is a synthetic organic molecule characterized by its unique structural features, which include a benzimidazole core substituted with a bromoallyl group and a hydroxymethyl functional group. This compound belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities.

The chemical reactivity of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol can be explored through various mechanisms, including:

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
  • Hydroxymethyl Reactions: The hydroxymethyl group can participate in reactions such as etherification or esterification, modifying the compound's properties.
  • Condensation Reactions: The compound may engage in condensation reactions with other electrophiles, leading to more complex structures.

These reactions are significant for the development of derivatives with enhanced biological activities or altered pharmacological profiles.

Research indicates that compounds similar to (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol exhibit various biological activities, including:

  • Antioxidant Properties: Many derivatives show the ability to scavenge free radicals and inhibit oxidative stress, which is linked to numerous diseases .
  • Anticancer Activity: Some benzimidazole derivatives have been reported to possess cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Effects: Similar compounds have demonstrated antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

The synthesis of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions:

  • Formation of Benzimidazole Core: The initial step often includes the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Bromination: The introduction of the bromo group can be achieved through electrophilic bromination using bromine or brominating agents.
  • Allylation: The bromo compound can then undergo an allylation reaction to introduce the allyl group.
  • Hydroxymethylation: Finally, the hydroxymethyl group can be introduced via reduction or substitution methods.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and infectious diseases.
  • Biochemical Research: Used as a tool compound to study biological pathways and mechanisms due to its structural properties.
  • Material Science: Investigated for use in creating novel materials with specific electronic or optical properties.

Interaction studies involving (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol focus on its binding affinities with various biological targets:

  • Protein-Ligand Interactions: Research has shown that similar compounds interact with proteins involved in critical pathways such as apoptosis and cell proliferation .
  • Receptor Binding Studies: Binding assays can elucidate the compound's affinity for specific receptors, aiding in understanding its mechanism of action.

Such studies are crucial for predicting pharmacokinetic properties and therapeutic efficacy.

Several compounds share structural features with (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol, allowing for comparative analysis:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzimidazoleBenzimidazole coreAntimicrobial, Anticancer
5-BromobenzimidazoleBromine substitutionAntioxidant
1H-Benzimidazole-2-carboxylic acidCarboxylic acid groupAnticancer

These comparisons highlight the unique aspects of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol, particularly its specific substitution pattern which may confer distinct biological properties not found in its analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.00548 g/mol

Monoisotopic Mass

266.00548 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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